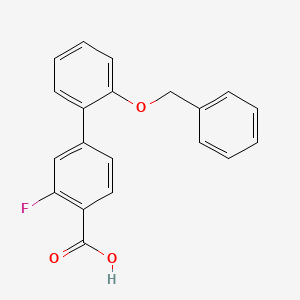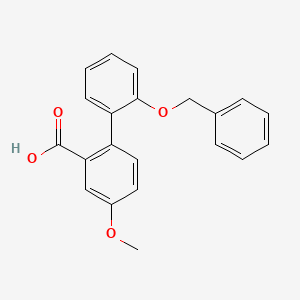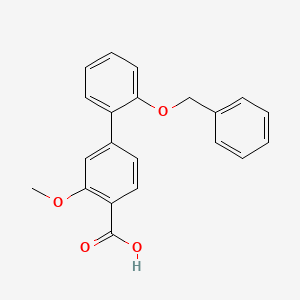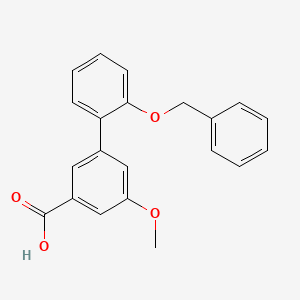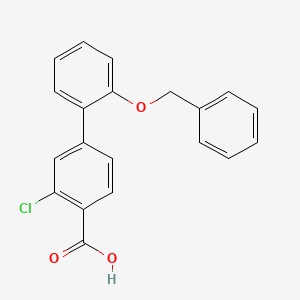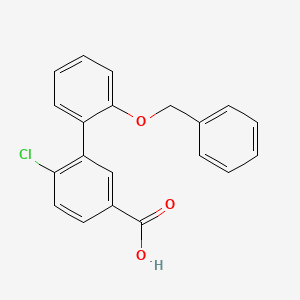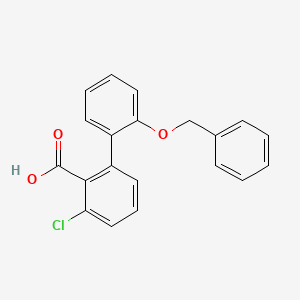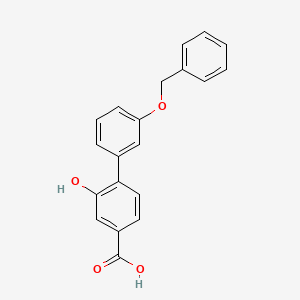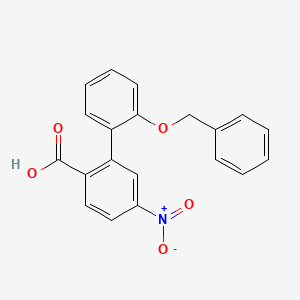
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid, also known as 3-benzyloxy-5-methylbenzoic acid, is a phenylpropanoid derivative that is widely used in the synthesis of many compounds due to its low cost and availability. It is used in the synthesis of pharmaceuticals, dyes, and other compounds. It is a colorless solid with a melting point of 138-140 °C. Its chemical formula is C14H14O3 and its molecular weight is 222.25 g/mol.
Mécanisme D'action
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is a phenylpropanoid derivative that is metabolized by the enzyme phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine. It is also metabolized by the enzyme tryptophan hydroxylase, which catalyzes the conversion of tryptophan to serotonin.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which has been linked to its ability to scavenge reactive oxygen species. It has also been shown to have anti-inflammatory activity, which has been linked to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor activity, which has been linked to its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is a widely used compound in lab experiments due to its low cost and availability. It is easy to prepare and is relatively stable. However, it is not very soluble in water and is not very stable in the presence of light and heat.
Orientations Futures
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid has a wide range of potential applications in the pharmaceutical and biomedical fields. Future research should focus on the development of new methods for the synthesis of this compound and its derivatives. Additionally, further research should be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and anti-tumor activities. Furthermore, research should be conducted to explore the potential of this compound as a food additive and flavor enhancer. Finally, research should be conducted to explore the potential of this compound as a biomarker for disease diagnosis and prognosis.
Méthodes De Synthèse
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid can be prepared by the reaction of 3-hydroxybenzoic acid and benzyl bromide in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C for 4-5 hours. The resulting product is then purified by recrystallization from methanol or ethanol.
Applications De Recherche Scientifique
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is used in the synthesis of many compounds that are used in scientific research. It is used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the synthesis of dyes, such as fluorescent dyes and chromophores. Additionally, it is used in the synthesis of fragrances, flavors, and food additives.
Propriétés
IUPAC Name |
5-methyl-2-(3-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-10-11-19(20(12-15)21(22)23)17-8-5-9-18(13-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLARAERUVVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692215 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyloxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261938-56-0 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

